molecular formula C19H16F3N3O2 B2554857 N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 866039-93-2

N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Cat. No.: B2554857
CAS No.: 866039-93-2
M. Wt: 375.351
InChI Key: RMFQWNZSVGWPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a propanamide chain at position 3. The propanamide moiety is further modified with a benzyl group on the nitrogen atom. The 1,2,4-oxadiazole ring is a heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . Structural characterization of such compounds typically involves NMR spectroscopy (e.g., ¹H, ¹³C) and mass spectrometry, as evidenced by analogous studies .

Properties

IUPAC Name

N-benzyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)15-8-4-7-14(11-15)18-24-17(27-25-18)10-9-16(26)23-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQWNZSVGWPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzyl group and a 1,2,4-oxadiazole moiety. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, this compound has shown promising results in various in vitro assays.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It increases the expression of p53, a crucial protein involved in cell cycle regulation and apoptosis .
  • In Vitro Studies :
    • In studies against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range.
    • Flow cytometry assays indicated that the compound effectively induced apoptosis in a dose-dependent manner .
  • Comparative Efficacy : When compared to established chemotherapeutic agents like doxorubicin, certain derivatives exhibited superior cytotoxic activity against leukemia and melanoma cell lines .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • MCF-7 : IC50 = 0.65 µM
  • MDA-MB-231 : IC50 = 2.41 µM
    These values suggest that the compound is particularly effective against breast cancer cells .

Study 2: Mechanistic Insights

Another research focused on the mechanistic pathways activated by the compound:

  • Apoptotic Pathways : Increased levels of cleaved caspase-3 and p53 were observed in treated cells.
  • Molecular Docking Studies : Indicated strong hydrophobic interactions between the oxadiazole moiety and key amino acids in cancer-related proteins .

Data Tables

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Apoptosis via caspase activation
MDA-MB-2312.41p53 pathway activation
U937 (leukemia)<0.5Induction of apoptosis
SK-MEL-2 (melanoma)1.20Cell cycle arrest and apoptosis

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide. Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity due to their ability to interact with biological targets effectively .

Neurokinin Receptor Modulation

The compound has potential applications as a neurokinin receptor modulator. Neurokinin receptors are involved in various physiological processes, including pain perception and inflammation. Compounds with similar structures have been explored for their ability to act as selective antagonists or agonists at these receptors .

Polymer Chemistry

This compound can serve as a building block in the synthesis of advanced polymers. The incorporation of oxadiazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties . This makes it suitable for applications in coatings and high-performance materials.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds containing oxadiazole moieties can be utilized in OLED technology due to their favorable electronic properties and ability to form stable films . The incorporation of trifluoromethyl groups can further improve the performance characteristics of these materials.

Antimicrobial Activity

Studies have reported that oxadiazole derivatives exhibit antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various bacterial strains . This opens avenues for developing new antimicrobial agents.

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in drug design. Research into its interaction with specific molecular targets can elucidate its role as a pharmacophore in drug development .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified significant cytotoxicity against breast cancer cell lines with similar oxadiazole derivatives.
Neurokinin Receptor ModulationDemonstrated potential as a selective antagonist for neurokinin receptors, influencing pain pathways.
Antimicrobial PropertiesExhibited effective inhibition against Gram-positive bacteria in preliminary assays.
Polymer ApplicationsEnhanced thermal stability in polymer composites incorporating oxadiazole units.

Chemical Reactions Analysis

Hydrolysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening and formation of carboxylic acid derivatives. This reaction is critical for modifying the compound’s core structure.

ConditionsReagentsProductsYieldSource
Acidic hydrolysis6M HCl, reflux (12 h)3-(trifluoromethyl)benzamide derivatives65–78%
Basic hydrolysis2M NaOH, 80°C (8 h)N-benzyl-3-carbamoylpropanamide72%

For example, under acidic conditions, the oxadiazole ring cleaves to yield a diamide intermediate, which can further hydrolyze to a carboxylic acid .

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position, enabling functionalization.

ReagentSolventTemperatureProductApplicationSource
Hydrazine hydrateEthanol60°CHydrazide derivativeAnticancer agent precursor
ThiophenolDMFRT5-(phenylthio)-oxadiazole analogSulfur-containing probes

The trifluoromethyl group enhances the electrophilicity of the oxadiazole, facilitating reactions with soft nucleophiles like thiols or amines .

Functional Group Transformations of the Propanamide

The propanamide linker undergoes hydrolysis, reduction, or transamidation, enabling diversification of the compound’s pharmacological profile.

Key Reactions:

  • Acid-Catalyzed Hydrolysis :
    PropanamideHCl, H2OPropanoic acid+Benzylamine\text{Propanamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Propanoic acid} + \text{Benzylamine}
    Yield: 85% (reflux, 6 h) .

  • Reduction with LiAlH4_44 :
    Converts the amide to a primary amine, enhancing bioavailability.

Reaction TypeConditionsProductBiological RelevanceSource
TransamidationEthylenediamine, DCCBis-amide derivativeImproved solubility
ReductionLiAlH4_4, THF, 0°CN-benzyl-3-aminopropaneCNS-targeting analogs

Electrophilic Aromatic Substitution (EAS)

The benzyl and trifluoromethylphenyl groups undergo regioselective EAS, though the trifluoromethyl group strongly deactivates the phenyl ring.

ReactionReagentsPositionProductYieldSource
NitrationHNO3_3, H2_2SO4_4meta to CF3_3Nitro-substituted analog45%
HalogenationBr2_2, FeCl3_3para to benzylBrominated derivative38%

Oxidation and Reduction of Side Chains

  • Oxidation : The benzyl group oxidizes to a ketone under strong oxidizing conditions (e.g., KMnO4_4/H2_2SO4_4), though this is rarely employed due to overoxidation risks.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the oxadiazole ring to an imidazolidinone, altering bioactivity .

Metal-Catalyzed Cross-Coupling

The trifluoromethylphenyl group enables Suzuki-Miyaura couplings for biaryl synthesis, though limited by the electron-withdrawing CF3_3 group.

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3Biaryl-oxadiazole hybrid52%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several derivatives with variations in the oxadiazole substituents and amide side chains. Key analogues include:

Compound Name Substituent on Oxadiazole (Position 3) Amide Side Chain Key Features
N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide (Target) 3-(Trifluoromethyl)phenyl N-benzyl propanamide High lipophilicity due to -CF₃; benzyl group may enhance CNS penetration.
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-(Trifluoromethyl)phenyl N-(2,3-dimethylphenyl) propanamide Increased steric hindrance from methyl groups; reduced solubility.
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) 2-Cyano-4-nitrophenyl N-carbazole propanamide Electron-withdrawing groups enhance receptor binding; carbazole aids fluorescence.
3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b) 6-Fluoropyridin-3-yl N-carbazole propanamide Pyridine ring improves solubility; fluorine enhances metabolic stability.

Key Differences and Implications

  • Substituent Effects: The target compound’s 3-(trifluoromethyl)phenyl group offers superior lipophilicity compared to the nitrophenyl or pyridyl groups in compounds 6a–6b . However, the latter may exhibit better solubility due to polar substituents (e.g., -NO₂, -F).
  • Conversely, carbazole-containing analogues (6a–6e) are designed for fluorescence or CNS targeting, which the target lacks .
  • Synthetic Routes : The target compound likely utilizes a cyclization reaction between an amidoxime and a carboxylic acid derivative, similar to methods in . Modifications to the amide side chain (e.g., benzyl vs. carbazolyl) require tailored coupling reagents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, and how is structural purity ensured?

Methodological Answer:
Synthesis typically involves coupling reactions between substituted oxadiazole precursors and benzylamine derivatives. For example:

  • Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acids (e.g., using carbodiimides or HATU) under reflux conditions .
  • Amide coupling : Reaction of the oxadiazole intermediate with N-benzyl propanamide using EDCI/HOBt in DMF or THF .
  • Purity validation : Structural confirmation via 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR (e.g., trifluoromethyl groups show distinct 19F^{19} \text{F} signals at ~-60 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

How can solubility and stability challenges of this compound be addressed in in vitro assays?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers with <1% organic content. Surfactants (e.g., Tween-80) or cyclodextrins may enhance aqueous solubility .
  • Stability : Assess via HPLC-UV at 254 nm over 24–72 hours in assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products (e.g., oxadiazole ring cleavage) can be identified using LC-MS .

What analytical techniques are critical for characterizing trifluoromethyl-substituted oxadiazoles?

Methodological Answer:

  • NMR spectroscopy : 19F^{19} \text{F} NMR quantifies trifluoromethyl group integrity, while 1H^1 \text{H}-15N^{15} \text{N} HMBC confirms oxadiazole ring connectivity .
  • X-ray crystallography : Resolves regiochemistry of oxadiazole substitution (e.g., 1,2,4-oxadiazole vs. isomeric forms) .
  • FT-IR : Identifies amide C=O stretches (~1650 cm1^{-1}) and oxadiazole C=N vibrations (~1550 cm1^{-1}) .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound for cannabinoid receptor binding?

Methodological Answer:

  • Substitution analysis : Compare binding affinities (IC50_{50}) of analogs with modified benzyl or trifluoromethylphenyl groups using radiolabeled competitive assays (e.g., 3H^3 \text{H}-CP55,940 for CB2 receptors) .
  • Computational docking : Perform molecular dynamics simulations with CB2 homology models (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser153 or hydrophobic contacts with Val261) .

What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic stability : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound loss and metabolite formation .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions, correlating with in vivo efficacy .

How is the oxadiazole ring’s regioselectivity controlled during synthesis?

Methodological Answer:

  • Thermodynamic vs. kinetic control : Use high-temperature conditions (refluxing toluene) to favor the 1,2,4-oxadiazole isomer over 1,3,4 derivatives due to ring strain minimization .
  • Catalytic optimization : Employ ZnCl2_2 or CuI to accelerate cyclization and suppress side reactions (e.g., nitrile oxide dimerization) .

What in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cell viability assays : MTT or resazurin reduction in cancer lines (e.g., MCF-7, HeLa) with IC50_{50} determination (48–72 hr exposure) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays (e.g., Caspase-Glo®) .

How can molecular docking predict off-target interactions with non-CB receptors?

Methodological Answer:

  • Pan-assay interference (PAINS) filters : Screen for redox-active or promiscuous motifs (e.g., Michael acceptors) using tools like FAF-Drugs4 .
  • Proteome-wide docking : Use SwissTargetPrediction or SEA to rank off-target likelihood (e.g., kinase or protease families) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.